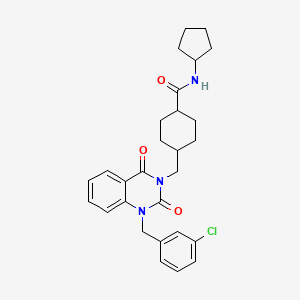

4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide

Description

This compound is a quinazoline dione derivative featuring a 3-chlorobenzyl substitution at the N1 position and a cyclohexanecarboxamide moiety linked to a cyclopentyl group. Its molecular formula is C₂₉H₃₁ClN₄O₃, with a molecular weight of 519.04 g/mol. The cyclohexanecarboxamide-cyclopentyl chain likely modulates solubility and pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClN3O3/c29-22-7-5-6-20(16-22)18-31-25-11-4-3-10-24(25)27(34)32(28(31)35)17-19-12-14-21(15-13-19)26(33)30-23-8-1-2-9-23/h3-7,10-11,16,19,21,23H,1-2,8-9,12-15,17-18H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSFMSAWOMXXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylcyclohexanecarboxamide is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula for this compound is . It features a quinazoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.

Research indicates that the compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values for these cell lines are reported to be around 5.36 µg/mL and 3.21 µg/mL respectively .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and caspase activation, indicating that it promotes apoptotic pathways in cancer cells . This suggests a mechanism where the compound triggers programmed cell death, thereby inhibiting tumor growth.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in treated cancer cells, further contributing to its antiproliferative effects .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 5.36 | Apoptosis induction |

| HepG2 | 3.21 | Cell cycle arrest |

These results indicate that the compound is particularly effective against liver cancer cells compared to breast cancer cells.

In Vivo Studies

In vivo studies using tumor-bearing mice models have further validated the efficacy of the compound. It was observed that treatment with the compound resulted in significant tumor reduction and decreased expression of proliferation markers such as Ki67 .

Case Studies

Recent case studies have highlighted the potential of this compound as a lead candidate for developing new anticancer therapies:

- Case Study 1 : A study on xenografted mice showed that administration of the compound led to a marked decrease in tumor size compared to control groups treated with standard chemotherapy agents .

- Case Study 2 : Another investigation into its pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting that it could be effectively utilized in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Key Findings from Structural Comparisons

The absence of the quinazoline core (e.g., in ) shifts the compound’s pharmacological profile entirely, emphasizing the importance of this heterocycle in target binding.

Substituent Effects :

- Electron-Withdrawing Groups : The 3-nitrobenzyl analog () may exhibit stronger hydrogen-bonding interactions with targets but could introduce reactivity concerns (e.g., nitro reduction in vivo).

- Alkyl Chain Variations : The pentyl group in increases lipophilicity compared to the cyclopentyl group in the target compound, which may enhance membrane permeability but reduce water solubility.

Pharmacokinetic Considerations :

- Cyclopentyl and cyclohexane moieties (present in the target compound and ) balance steric hindrance and solubility, whereas bulkier groups (e.g., pentyl in ) may prolong half-life but complicate formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.